rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile
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Description
The compound belongs to the class of organic compounds known as oxazines, which are heterocyclic compounds containing an oxazine ring, a six-membered aliphatic ring with one oxygen atom, one nitrogen atom, and four carbon atoms .
Molecular Structure Analysis
The molecular structure of oxazines involves a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms . The specific configuration of the compound “rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile” suggests that it may have stereoisomers due to the presence of chiral centers .Chemical Reactions Analysis
Oxazines can undergo a variety of chemical reactions, including ring-opening reactions, electrophilic substitutions, and nucleophilic additions . The specific reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For oxazines, these properties can include solubility, melting point, boiling point, and stability . The presence of different functional groups in the compound can also influence its reactivity .Safety and Hazards
Future Directions
The study of oxazines is a field of ongoing research, with potential applications in medicinal chemistry, materials science, and other areas . Future research could involve exploring the synthesis of new oxazine derivatives, studying their properties, and investigating their potential applications .
Properties
IUPAC Name |
(4aS,8aS)-3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-7-15-11-5-3-4-6-12(11)17-10-13(15,8-14)9-16/h2,11-12,16H,1,3-7,9-10H2/t11-,12-,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNRXYOPCEPFW-VYAYZGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CCCCC2OCC1(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1[C@H]2CCCC[C@@H]2OCC1(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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